molecular formula C9H10Cl2FNO B13595090 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

Cat. No.: B13595090
M. Wt: 238.08 g/mol
InChI Key: XIMLMUVDKISLGD-UHFFFAOYSA-N
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Description

1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of amino, dichloro, and fluorophenyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-5-fluorobenzene with an appropriate amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the dichloro and fluorophenyl groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

  • 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
  • 2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

Comparison: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is unique due to the presence of the amino group at the first position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H10Cl2FNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10Cl2FNO/c1-9(14,4-13)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3

InChI Key

XIMLMUVDKISLGD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1Cl)Cl)F)O

Origin of Product

United States

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